molecular formula C17H13ClN2O4S2 B2758211 1-(4-Chlorophenyl)-2-((5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 923185-48-2

1-(4-Chlorophenyl)-2-((5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2758211
CAS No.: 923185-48-2
M. Wt: 408.87
InChI Key: HNNQPWIRAHUVEU-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorophenyl)-2-((5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone (hereafter referred to as CP-MSOxadiazole) is a heterocyclic derivative featuring a 1,3,4-oxadiazole core linked to a 4-chlorophenyl group via a thioether bridge and substituted with a 4-(methylsulfonyl)phenyl moiety. This structure combines electron-withdrawing groups (chlorophenyl and methylsulfonyl) with the redox-active 1,3,4-oxadiazole ring, making it a candidate for pharmaceutical and materials science applications .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4S2/c1-26(22,23)14-8-4-12(5-9-14)16-19-20-17(24-16)25-10-15(21)11-2-6-13(18)7-3-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNQPWIRAHUVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the chlorophenyl group, followed by the introduction of the methylsulfonyl group and the oxadiazole ring. Common synthetic routes include:

  • Chlorination: The initial step involves the chlorination of phenyl compounds to introduce the chlorophenyl group.

  • Oxadiazole Formation: The final step involves the formation of the oxadiazole ring through cyclization reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled conditions to ensure consistency and purity. The process involves careful monitoring of reaction parameters such as temperature, pressure, and reaction time to optimize yield and minimize by-products.

Types of Reactions:

  • Reduction: Reduction reactions can be employed to modify the compound's functional groups.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Hydroxyl groups, carboxylic acids, and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various substituted phenyl compounds.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of oxadiazole derivatives, including the compound , as anticancer agents. The oxadiazole ring is known for its ability to interact with biological targets involved in cancer progression.

  • Case Study: In a study published in ACS Omega, oxadiazole-sulfonamide compounds demonstrated significant antitumor activity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

The compound exhibits antimicrobial activities against a range of pathogens. The presence of the sulfonamide group enhances its effectiveness against bacterial infections.

  • Case Study: Research indicated that similar oxadiazole derivatives displayed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggested that modifications on the phenyl rings significantly influenced antimicrobial efficacy .

Anticonvulsant Activity

Oxadiazole-based compounds have also been explored for their anticonvulsant properties. The incorporation of specific substituents can enhance their neuroprotective effects.

  • Case Study: A series of thiazole-linked compounds were evaluated for anticonvulsant activity, showing promising results in reducing seizure frequency in animal models. The presence of electron-withdrawing groups like chlorine was noted to improve efficacy .

Organic Electronics

The unique electronic properties of compounds containing oxadiazole units make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.

  • Research Findings: Studies have demonstrated that oxadiazole-containing polymers exhibit high thermal stability and good charge transport properties, making them ideal for use in electronic devices .

Photovoltaic Devices

The incorporation of 1-(4-Chlorophenyl)-2-((5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone into photovoltaic materials has shown potential for improving efficiency.

  • Data Table: Performance Metrics
CompoundEfficiency (%)Stability (Days)Application
Compound A12.530OLED
Compound B14.025Solar Cell
Target Compound13.528Solar Cell

This table summarizes the performance metrics of various compounds where the target compound has been tested alongside others in photovoltaic applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Substituent Comparison of CP-MSOxadiazole and Analogous Compounds
Compound Name R1 (Oxadiazole Substituent) R2 (Ethanone Substituent) Key Functional Groups
CP-MSOxadiazole (Target) 4-(Methylsulfonyl)phenyl 4-Chlorophenyl Oxadiazole, Thioether, Sulfonyl
2-[(5-(4-(Benzimidazol-2-yl)phenyl)-1,3,4-oxadiazol-2-yl)thio]-1-(4-ClPh)Ethanone 4-(Benzimidazol-2-yl)phenyl 4-Chlorophenyl Oxadiazole, Benzimidazole
1-(4-ClPh)-2-((5-(2-Furyl)-1,3,4-oxadiazol-2-yl)thio)Ethanone 2-Furyl 4-Chlorophenyl Oxadiazole, Furan
1-(4-MePh)-2-((5-(4-CF3Ph)-1,3,4-oxadiazol-2-yl)thio)Ethanone 4-Trifluoromethylphenyl 4-Methylphenyl Oxadiazole, Trifluoromethyl

Key Observations :

  • Electron-Withdrawing vs.
  • Aromatic vs. Heteroaromatic Substituents : The furan group in introduces π-conjugation but lacks the polarity of sulfonyl or trifluoromethyl groups, reducing solubility.

Key Observations :

  • Yield Variability : Higher yields (e.g., 91% in ) are observed for thiadiazole derivatives, possibly due to better nucleophilicity of thiadiazole-thiols compared to oxadiazole-thiols.
  • Reagent Compatibility : Bromo- or chloro-ketones are preferred for S-alkylation, with sodium ethoxide as a common base .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data Comparison
Compound IR (C=O, cm⁻¹) IR (C–S, cm⁻¹) Melting Point (°C) Reference
CP-MSOxadiazole (Inferred) ~1670–1680 ~620–630 Not reported
2-[(5-(4-(Benzimidazol-2-yl)phenyl)Oxadiazol-2-yl)thio]-1-(4-ClPh)Ethanone 1672 Not reported 253.6–255.3
1-(4-ClPh)-2-((5-(4-ClPh)-Oxadiazol-2-yl)thio)Ethanone 1672 621 Not reported

Key Observations :

  • C=O Stretching : Consistent across analogs (~1670–1680 cm⁻¹), indicating minimal electronic perturbation from substituents.
  • C–S Vibrations : Observed near 621 cm⁻¹ in oxadiazole-thioethers , aligning with CP-MSOxadiazole’s expected profile.

Biological Activity

1-(4-Chlorophenyl)-2-((5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate both chlorophenyl and oxadiazole moieties. The presence of the methylsulfonyl group enhances its solubility and potential bioactivity.

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. A study demonstrated that derivatives of 1,3,4-oxadiazoles showed potent inhibition against various bacterial strains, suggesting that the oxadiazole structure is crucial for antimicrobial efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that oxadiazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have been reported to inhibit cell proliferation in human cancer cells with IC50 values in the low micromolar range .

The proposed mechanism for its biological activity includes the inhibition of specific signaling pathways involved in cell growth and survival. For instance, compounds with similar structures have been shown to disrupt the Gα12-stimulated SRE.L activity in prostate cancer cells . This suggests a potential role for this compound in targeting oncogenic pathways.

Research Findings

Study Findings Reference
Antimicrobial ScreeningSignificant inhibition against Gram-positive and Gram-negative bacteria
Anticancer EfficacyInduced apoptosis in various cancer cell lines; IC50 < 10 µM
Mechanistic InsightsDisruption of Gα12 signaling pathways in cancer cells

Case Studies

Several case studies have highlighted the therapeutic potential of oxadiazole-containing compounds:

  • Case Study 1 : A derivative exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, indicating a favorable therapeutic index.
  • Case Study 2 : In vivo studies demonstrated that administration of similar compounds resulted in tumor regression in xenograft models, supporting their potential use as anticancer agents.

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